Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate
Description
Properties
Molecular Formula |
C24H23N3O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetate |
InChI |
InChI=1S/C24H23N3O2S/c1-16-20(14-18-10-6-4-7-11-18)24(30-15-21(28)29-3)27-23(25-16)22(17(2)26-27)19-12-8-5-9-13-19/h4-13H,14-15H2,1-3H3 |
InChI Key |
FQWINNFWTSVBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl, dimethyl, and phenyl groups: These groups are introduced through various substitution reactions, often using reagents such as benzyl chloride, dimethyl sulfate, and phenylboronic acid.
Attachment of the sulfanylacetate moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine derivative with a suitable sulfanylacetate reagent, such as methylthioacetate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: The benzyl, dimethyl, and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, dimethyl sulfate, phenylboronic acid
Major Products Formed
The major products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced derivatives, and substituted pyrazolo[1,5-a]pyrimidine compounds with various functional groups.
Scientific Research Applications
Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
a. Position 7 Modifications
- Target Compound : The 7-sulfanyl group is esterified to a methyl acetate, enhancing lipophilicity compared to the free thiol precursor (6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol, C21H19N3S, MW 345.47) .
- Analog 1: 2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide replaces the methyl ester with an acetamide group (C28H27N5OS, MW 481.61).
- Analog 2 : Triazole-linked glycohybrids (e.g., compounds in ) feature sugar moieties at position 7 via triazole spacers. These derivatives show anticancer activity (e.g., IC50 = 15.3 µM against MCF-7 cells) , suggesting that bulkier substituents at position 7 can enhance cytotoxicity.
b. Position 6 Substitutions
- Target Compound : A benzyl group at position 6 contributes aromatic stacking interactions.
- Analog 3 : 6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine replaces the benzyl group with an ethyl-piperidine moiety (C22H27N5, MW 361.48). The piperidine group may improve solubility or modulate receptor affinity .
Heterocyclic Core Variations
- Thiazolo[3,2-a]pyrimidines: Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C22H17N3O3S, MW 403.45) exhibit a thiazole-fused core instead of pyrazolo. These analogs demonstrate antimicrobial properties, highlighting the impact of core heteroatoms on bioactivity .
Physicochemical Properties
Biological Activity
Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H23N3O2S, with a molecular weight of approximately 417.5 g/mol. The structure features a complex pyrazolo[1,5-a]pyrimidine core with a sulfanyl group attached to an acetate moiety. This unique configuration suggests possible interactions with various biological targets.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM.
Anticancer Activity
Studies have demonstrated that this compound and its analogs possess significant anticancer properties. The following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 45 | CDK inhibition |
| This compound | HCT-116 | 97 | CDK inhibition |
The ability to selectively target tumor cells while sparing normal cells highlights the therapeutic potential of this compound in cancer treatment.
Enzymatic Inhibition
In addition to anticancer effects, pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of various enzymes involved in disease processes. For example, they have been investigated for their ability to inhibit kinases involved in inflammatory pathways and other disease mechanisms .
Case Studies
Case Study 1: In Vitro Evaluation
A recent study evaluated the biological activity of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with a notable selectivity index compared to normal cells. This suggests that modifications in the structure can enhance biological activity while minimizing toxicity.
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that compounds similar to this compound could induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators. These findings provide insights into how this compound may function at the cellular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
